![molecular formula C23H26N2O5 B4511998 ethyl {1-[2-(4-biphenylyloxy)propanoyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4511998.png)
ethyl {1-[2-(4-biphenylyloxy)propanoyl]-3-oxo-2-piperazinyl}acetate
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions, starting from commercially available precursors. For instance, ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate was developed for the treatment of thrombotic disorders, with its impurity profile determined using liquid chromatography-mass spectrometry (Thomasberger, Engel, & Feige, 1999). Additionally, the synthesis of 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl derivatives for the study of metabolism and distribution in test animals shows the complex nature of synthesizing these compounds (Tada, Kajino, Watanabe, & Hayashi, 1989).
Molecular Structure Analysis
The structural analysis of piperazine derivatives involves determining their crystal and molecular structures through techniques such as X-ray crystallography. For example, the crystal structure of certain piperazine-based compounds has been detailed, showing intermolecular hydrogen bonding and π-π stacking interactions, highlighting the complex molecular interactions these compounds can exhibit (Lee, King, Chenna, Owens, Freeman, Gray, & Velu, 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, showcasing a range of reactivities and functionalities. For instance, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate illustrates the synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting the compound's versatile reactivity (Thalluri, Manne, Dev, & Mandal, 2014).
properties
IUPAC Name |
ethyl 2-[3-oxo-1-[2-(4-phenylphenoxy)propanoyl]piperazin-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-29-21(26)15-20-22(27)24-13-14-25(20)23(28)16(2)30-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,16,20H,3,13-15H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQQEKWKMSZNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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